

Application Notes and Protocols for Abiraterone Decanoate Dosing in Non-Human Primates

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing regimen and experimental protocols for **Abiraterone Decanoate** (AD) in non-human primate studies, based on available preclinical research. The information is intended to guide the design and execution of similar studies for the development of long-acting androgen biosynthesis inhibitors.

Introduction

Abiraterone Decanoate (AD) is a long-acting injectable prodrug of abiraterone, a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.[1][2] Preclinical studies in non-human primates, specifically cynomolgus monkeys, have been crucial in evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this novel formulation.[1][2][3] These studies have demonstrated the potential of a single intramuscular (IM) injection of AD to provide sustained suppression of testosterone, offering a promising alternative to daily oral administration of abiraterone acetate (AA).[1][2][3]

Quantitative Data Summary

The following tables summarize the dosing regimens for a single intramuscular injection of **Abiraterone Decanoate** administered in a non-human primate model.

Table 1: Dosing Regimen for Abiraterone Decanoate in Castrated Cynomolgus Monkeys



Dose Group	Drug Administered	Dosage (mg/kg)	Route of Administration	Number of Animals
1	Abiraterone Decanoate (AD)	10	Intramuscular (IM)	3
2	Abiraterone Decanoate (AD)	30	Intramuscular (IM)	3
3	Abiraterone Decanoate (AD)	100	Intramuscular (IM)	3

Data sourced from a study in sexually mature male cynomolgus monkeys.[1][2][3]

Table 2: Concomitant Glucocorticoid Replacement Therapy

Drug Administered	Dosage (mg/kg)	Route of Administration	Dosing Schedule
Dexamethasone (DEX)	0.5	Intramuscular (IM)	Single dose
Methylprednisolone Acetate (MPA)	1.29	Intramuscular (IM)	Weekly

This combined therapy was evaluated starting at week 9 post-AD injection.[3]

Experimental Protocols Animal Model and Preparation

- Species: Sexually mature male cynomolgus monkeys.[1][2][3]
- Castration: Chemical castration was induced using a Lupron depot to achieve a significant reduction in baseline testosterone levels.[1][2][3] This model mimics the hormonal environment of patients with castration-resistant prostate cancer.

Drug Formulation and Administration



- Formulation: **Abiraterone Decanoate** was developed into a clinically acceptable formulation, PRL-02, for intramuscular depot injection.[1][2][3]
- Administration: A single dose of AD was administered via intramuscular injection at the specified dose levels (10, 30, or 100 mg/kg).[1][2][3]

Sample Collection and Analysis

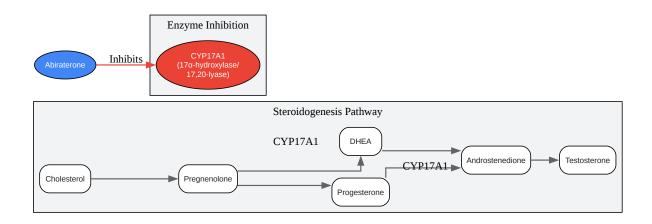
- Sample Type: Plasma samples were collected to analyze prodrug, abiraterone, and steroid concentrations.[1][2][3]
- Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for the quantitative analysis of AD, abiraterone, and adrenal steroid levels.[1][3]

Pharmacodynamic Assessment

- Primary Endpoint: The primary pharmacodynamic endpoint was the reduction in plasma testosterone (T) levels from the castrate baseline.[1][3]
- Duration of Effect: Sustained testosterone suppression was observed for at least 14 weeks following a single IM dose of AD.[1][3]

Visualizations Signaling Pathway of Abiraterone



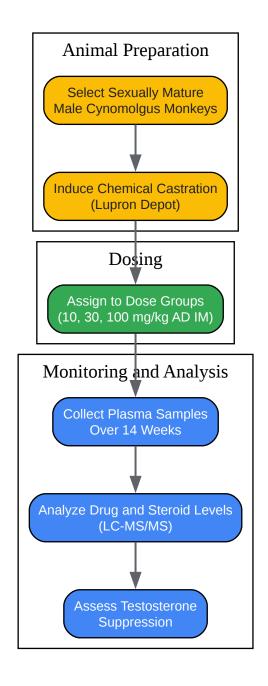


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Caption: Mechanism of action of Abiraterone via inhibition of the CYP17A1 enzyme in the androgen biosynthesis pathway.

Experimental Workflow





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References



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